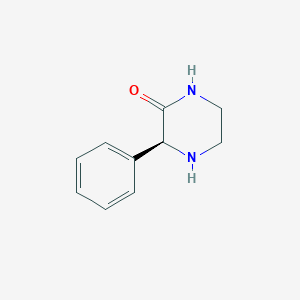

(S)-3-Phenylpiperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-3-Phenylpiperazin-2-one from L-Phenylalanine Esters

Abstract

This technical guide provides a comprehensive overview of a robust and stereochemically-controlled synthetic route to (S)-3-Phenylpiperazin-2-one, a valuable chiral scaffold in modern drug discovery. Leveraging the innate chirality of L-amino acid esters, this methodology proceeds through a carefully orchestrated sequence of reductive amination and intramolecular cyclization. We will dissect the strategic considerations behind each step, from the selection of starting materials and protecting groups to the optimization of reaction conditions. This document is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scalable approach to this important heterocyclic motif.

Introduction: The Significance of the Chiral Piperazinone Core

The piperazin-2-one ring system is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation. When a stereocenter is incorporated, as in this compound, the resulting enantiopure molecule becomes a powerful building block for constructing highly specific and potent therapeutic agents. The defined (S)-configuration is often critical for precise molecular recognition at biological targets, as different enantiomers can exhibit vastly different pharmacological activities.[1] The synthesis of such chiral heterocycles with high enantiomeric purity is therefore a key objective in pharmaceutical development.

The strategy detailed herein utilizes L-phenylalanine methyl ester as a readily available and cost-effective source of chirality. This approach ensures that the stereochemical integrity of the C3 position is established from the outset and preserved throughout the synthetic sequence.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule, this compound, reveals its core components. The amide bond within the six-membered ring can be disconnected to unveil a linear diamino ester. This intermediate can be further traced back to its constituent parts: the chiral α-amino acid ester (L-phenylalanine methyl ester) and a two-carbon, one-nitrogen synthon, which can be conceptualized as a protected 2-aminoacetaldehyde.

Figure 1: Retrosynthetic analysis of this compound.

This analysis forms the basis of our forward synthetic strategy, which is designed to be efficient, scalable, and stereoconservative. The key transformations are:

-

Reductive Amination: Covalently linking the L-phenylalanine ester with a protected amino-aldehyde to form the crucial diamine intermediate.

-

Deprotection & Intramolecular Cyclization: Removal of a key protecting group to unmask a primary amine, which undergoes spontaneous intramolecular aminolysis of the ester to form the thermodynamically stable six-membered lactam.

The Synthetic Workflow: A Step-by-Step Elucidation

The forward synthesis is designed as a three-step sequence that maximizes efficiency while maintaining stereochemical purity. A protected ethanolamine derivative serves as a stable and easily handled precursor to the required amino-aldehyde.

Figure 2: Overall synthetic workflow.

Part A: Synthesis of the Diamine Intermediate via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a highly efficient method for C-N bond formation with minimal risk of the over-alkylation often seen in direct alkylation with alkyl halides.[2][3] In this pivotal step, the primary amine of L-phenylalanine methyl ester reacts with a protected 2-aminoacetaldehyde to form a transient imine, which is immediately reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃).

The choice of protecting group for the amino-aldehyde is critical. The benzyloxycarbonyl (Cbz) group is ideal for this route. It is stable to the mildly acidic conditions of reductive amination and can be cleaved under neutral conditions using catalytic hydrogenation—a process that is orthogonal to many other common protecting groups and simultaneously triggers the final cyclization.[4]

Experimental Protocol: Reductive Amination

-

Aldehyde Preparation: To a solution of N-Cbz-ethanolamine (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M), add Dess-Martin periodinane (1.1 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting alcohol. The resulting solution containing N-Cbz-aminoacetaldehyde is used directly in the next step.

-

Reductive Amination: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.05 equiv.) in anhydrous DCM (~0.2 M) and add triethylamine (1.1 equiv.) to liberate the free base. Stir for 15 minutes.

-

Coupling: Cool the free amine solution to 0 °C and add the crude aldehyde solution from Step 1 via cannula. Stir for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired diamine intermediate as a clear oil.

Part B: Deprotection and Spontaneous Intramolecular Cyclization

The final step is a highly efficient cascade reaction involving deprotection and cyclization. The Cbz group is readily removed by catalytic hydrogenation.[5] This reaction, typically employing palladium on carbon (Pd/C) as a catalyst with a hydrogen source, cleaves the Cbz group to release the free amine, toluene, and carbon dioxide.[6]

Once the primary amine at the N1 position is unmasked, it is perfectly positioned to undergo a rapid, intramolecular nucleophilic attack on the proximal methyl ester carbonyl. This spontaneous cyclization is entropically favored and forms the stable six-membered piperazinone ring, releasing methanol as the sole byproduct.[1] A key advantage of this step is that it proceeds under neutral conditions, which helps to prevent racemization of the sensitive α-carbon stereocenter.

Experimental Protocol: Hydrogenolysis and Cyclization

-

Reaction Setup: Dissolve the purified diamine intermediate from Part A (1.0 equiv.) in methanol (~0.1 M) in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w of the substrate) to the solution.[4]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for lab scale) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.

Summary of Results and Process Parameters

The described synthetic route consistently provides the target compound in good overall yield and excellent enantiomeric purity. The stereochemistry is effectively transferred from the starting L-amino acid.

| Step | Key Reagents | Solvent | Typical Yield | Enantiomeric Excess (ee) |

| Reductive Amination | L-Phe-OMe·HCl, N-Cbz-aminoacetaldehyde, NaBH(OAc)₃ | DCM | 75-85% | >99% |

| Hydrogenolysis/Cyclization | H₂, 10% Pd/C | Methanol | 90-98% | >99% |

Conclusion

This guide outlines a scientifically sound, reliable, and scalable synthesis of this compound. By starting with an enantiopure building block, L-phenylalanine methyl ester, and employing robust chemical transformations like reductive amination and catalytic hydrogenolysis, the synthesis proceeds with excellent control over stereochemistry. The strategic use of an orthogonal Cbz protecting group facilitates a final, clean deprotection-cyclization cascade. This methodology provides drug development professionals with a practical and efficient route to a key chiral intermediate, enabling the rapid exploration and development of novel therapeutics built around the piperazinone scaffold.

References

- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77.

- ResearchGate. (n.d.). Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol.

- Senthamarai, T., Murugesan, K., & Jagadeesh, R. V. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistryOpen, 7(8), 629-633.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.

- Ifeanyi, O., & Akwaji, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8.

- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

- Stark, T. M., & Rychnovsky, S. D. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters, 4(7), 1201–1204.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- ResearchGate. (n.d.). Synthesis of piperazinones from amino acids.

- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Synthetic Communications, 17(4), 415–418.

- Semantic Scholar. (n.d.). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization.

- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.

- Sommerwerk, S., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1888.

- Google Patents. (n.d.). Method of making amides of dimethylamine and piperazine.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.

- Google Patents. (n.d.). Method for preparing piperazines.

- MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

- Benchchem. (n.d.). (S)-3-Methylpiperazin-2-one.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Wiley Online Library. (n.d.). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones.

- CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

- National Institutes of Health. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative.

- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

- ResearchGate. (n.d.). Asymmetric Synthesis of α-Amino Acids from α,β-(Z)-Didehydroamino Acid Derivatives with 1,2,3,6-Tetrahydropyrazin-2-one Structure.

- Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT.

- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.

- Brik, A., et al. (2005). Native Chemical Ligation at Phenylalanine. Organic Letters, 7(10), 1959–1962.

- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.

- Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.

- National Institutes of Health. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.

- Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Mechanism of Action of Phenylpiperazinone Compounds in the Central Nervous System

Part 1: Introduction to Phenylpiperazinone Compounds

The Phenylpiperazinone Scaffold: A Privileged Structure in CNS Drug Discovery

The phenylpiperazinone core is a prominent scaffold in medicinal chemistry, recognized for its versatility in designing ligands that target the central nervous system (CNS).[1] This structural motif, characterized by a phenyl ring linked to a piperazine ring, offers a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with a variety of CNS receptors. The piperazine moiety, in particular, can be readily modified at its N4 position to generate extensive libraries of compounds with diverse pharmacological profiles.[1] This adaptability has made the arylpiperazine framework an indispensable pharmacophore in the development of numerous CNS-active agents.[1]

Therapeutic Significance: A Broad Spectrum of CNS Applications

Phenylpiperazinone derivatives have demonstrated therapeutic potential across a wide range of neurological and psychiatric disorders.[1][2][3] Their ability to modulate key neurotransmitter systems, primarily the serotonergic and dopaminergic systems, underpins their efficacy in conditions such as:

-

Anxiety and Depression: Many arylpiperazine derivatives exhibit potent anxiolytic and antidepressant-like effects, often mediated through their interaction with serotonin receptors.[4][5][6]

-

Psychosis: The modulation of both dopamine and serotonin receptors by some phenylpiperazinone compounds makes them promising candidates for the treatment of psychotic disorders like schizophrenia.[7][8]

-

Neuropathic Pain: Certain derivatives have shown significant analgesic activity in preclinical models of neuropathic pain.[9]

-

Neurodegenerative Diseases: Emerging research suggests that some of these compounds may possess neuroprotective properties, offering potential therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.[10][11][12]

Scope of the Guide

This technical guide provides a comprehensive overview of the mechanism of action of phenylpiperazinone compounds within the CNS. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology, signaling pathways, and experimental methodologies used to characterize these compounds. The guide will delve into the primary and secondary molecular targets, the downstream cellular effects, and the structure-activity relationships that govern their biological activity.

Part 2: Molecular Targets and Receptor Pharmacology

The diverse pharmacological effects of phenylpiperazinone compounds stem from their interactions with a range of molecular targets in the CNS. The primary targets are G-protein coupled receptors (GPCRs), particularly those belonging to the serotonin and dopamine receptor families.

Primary Targets: The Serotonin and Dopamine Receptor Families

The serotonergic system is a crucial regulator of mood, cognition, and behavior, and its receptors are major targets for phenylpiperazinone derivatives.[4]

-

5-HT1A Receptor Modulation: The 5-HT1A receptor is a prevalent target for this class of compounds.[4][13][14] Many phenylpiperazinone derivatives exhibit high affinity for this receptor, often acting as agonists or partial agonists.[4][13][15] Activation of 5-HT1A receptors, which are inhibitory autoreceptors on serotonin neurons and postsynaptic receptors in various brain regions, is associated with anxiolytic and antidepressant effects.[4][6] The interaction with this receptor often involves a salt bridge with an aspartate residue in the third transmembrane domain.[4]

-

5-HT2A Receptor Interactions: The 5-HT2A receptor is another important target, particularly for compounds with antipsychotic potential.[4][7][8] Antagonism at 5-HT2A receptors is a key mechanism of action for atypical antipsychotics, and many phenylpiperazinone derivatives display significant affinity for this receptor.[7][15]

-

5-HT2C Receptor Affinity: Several phenylpiperazinone compounds also bind to the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and reward.[4] The functional activity at this receptor can vary, with some compounds acting as antagonists or inverse agonists.

The dopaminergic system plays a critical role in motor control, motivation, and reward. Phenylpiperazinone derivatives frequently interact with dopamine D2 and D3 receptors.

-

D2 and D3 Receptor Binding: Affinity for D2 and D3 receptors is a common feature of phenylpiperazinone compounds with potential antipsychotic or neuroprotective effects.[7][11][12][16] Many of these compounds act as antagonists or partial agonists at these receptors.[7][12] The modulation of D2 and D3 receptors is a cornerstone of treatment for schizophrenia and other psychotic disorders.[8]

Secondary and Novel Targets

Beyond the primary serotonergic and dopaminergic receptors, phenylpiperazinone compounds have been shown to interact with other CNS targets, contributing to their complex pharmacological profiles.

-

Alpha-Adrenergic Receptors: Some derivatives exhibit significant affinity for α1-adrenergic receptors, which can influence their cardiovascular side effect profile and may also contribute to their CNS effects.[17]

-

GABA-A Receptors: There is evidence to suggest that some phenylpiperazinone compounds may modulate the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[5][18] Molecular docking studies have shown that certain derivatives can bind to the GABA-A receptor.[18]

-

Other Potential Targets: Research has also explored the interaction of phenylpiperazinone derivatives with other targets, including N-type calcium channels and Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6), which could be relevant for their analgesic and neuroprotective effects, respectively.[19][20]

Structure-Activity Relationships (SAR)

The pharmacological profile of phenylpiperazinone compounds is highly dependent on their chemical structure. Key SAR insights include:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence receptor affinity and selectivity. For instance, electron-withdrawing or electron-donating groups can modulate binding to serotonin and dopamine receptors.[9]

-

The Linker Chain: The length and nature of the linker connecting the piperazine ring to the terminal moiety are critical for optimal receptor interaction.[15]

-

The N4-Substituent: The group attached to the N4 position of the piperazine ring is a major determinant of the compound's overall pharmacological profile and can be modified to target specific receptors.[4]

Part 3: Signaling Pathways and Cellular Effects

The binding of phenylpiperazinone compounds to their target receptors initiates a cascade of intracellular signaling events that ultimately lead to their physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling Cascades

As most of the primary targets of phenylpiperazinone compounds are GPCRs, their mechanism of action is intricately linked to the modulation of G-protein signaling.

-

cAMP Pathway Modulation: 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This, in turn, can affect the activity of protein kinase A (PKA) and downstream gene transcription.

-

Phospholipase C Pathway Activation/Inhibition: 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Phenylpiperazinone antagonists at these receptors would block these signaling events.

Downstream Cellular Responses

The modulation of these signaling pathways by phenylpiperazinone compounds leads to a variety of downstream cellular effects.

-

Modulation of Neuronal Excitability: By activating Gi/o-coupled receptors like 5-HT1A, these compounds can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[4]

-

Neuroprotective Effects: Some arylpiperazine derivatives have been shown to exhibit neuroprotective properties by reducing apoptosis and activating anti-apoptotic signaling pathways, such as the Akt and p70S6 kinase pathways.[11]

-

Promotion of Neurite Growth: Certain piperazine-containing antipsychotics have been found to promote neurite growth on inhibitory substrates, a mechanism that appears to be independent of dopamine receptor antagonism and may involve the antagonism of calmodulin signaling.[21]

Part 4: Experimental Methodologies for Elucidating Mechanism of Action

A variety of in vitro and in vivo techniques are employed to characterize the mechanism of action of phenylpiperazinone compounds.

In Vitro Techniques

This is a fundamental technique used to determine the affinity of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[16]

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor.

These assays are used to determine the functional activity of a compound at a receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

-

GTPγS Binding Assay: Measures the activation of G-proteins by an agonist.

-

Second Messenger Assays: Measure changes in the levels of intracellular second messengers, such as cAMP or calcium.

Computational techniques are used to predict the binding mode of a compound at its target receptor and to rationalize structure-activity relationships.[4][18]

In Vivo Approaches

The efficacy of phenylpiperazinone compounds is evaluated in various animal models that mimic aspects of human CNS disorders.

-

Anxiety: Elevated plus-maze, light-dark box test.[5]

-

Depression: Forced swim test, tail suspension test.[6]

-

Neuropathic Pain: Chronic constriction injury, spared nerve injury models.[9]

These studies assess the effects of the compounds on the behavior of animals to infer their CNS activity.

Techniques like microdialysis can be used to measure the effects of a compound on neurotransmitter levels in specific brain regions of freely moving animals.

Part 5: Future Directions and Therapeutic Outlook

Emerging Targets and Novel Derivatives

The versatility of the phenylpiperazinone scaffold continues to be exploited in the design of novel CNS agents.[12][14] Research is ongoing to develop derivatives with improved selectivity and novel mechanisms of action, targeting not only the classic monoamine receptors but also other CNS targets to address the complex and multifactorial nature of many neurological disorders.[1][12]

Challenges and Opportunities in Drug Development

While phenylpiperazinone compounds hold great promise, challenges in their development include achieving the desired selectivity to minimize off-target effects and optimizing pharmacokinetic properties to ensure adequate brain penetration.[10] However, the extensive body of research on this class of compounds provides a solid foundation for the rational design of new and improved CNS therapeutics.

Conclusion

Phenylpiperazinone compounds represent a clinically and scientifically important class of CNS agents with a complex and multifaceted mechanism of action. Their ability to modulate multiple neurotransmitter systems, particularly the serotonergic and dopaminergic systems, underlies their therapeutic potential in a wide range of neurological and psychiatric disorders. A thorough understanding of their molecular pharmacology, as elucidated through the experimental methodologies described in this guide, is essential for the continued development of novel and more effective treatments for CNS diseases.

Part 6: References

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.

-

A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates. PubMed.

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central.

-

Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed.

-

Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed.

-

Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. PubMed Central.

-

Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. PubMed.

-

Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. PubMed.

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH.

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central.

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed.

-

Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. PubMed.

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed.

-

Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed.

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed Central.

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central.

-

New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. PubMed.

-

Molecules | Special Issue : Novel Compounds in the Treatment of the CNS Disorders. MDPI.

-

Pharmaceuticals | Special Issue : Therapeutic Agents for Neurological Disorders. MDPI.

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 9. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Title: A Technical Guide to the Discovery and Synthetic Evolution of Chiral 3-Phenylpiperazin-2-ones

An In-Depth Technical Guide

Abstract: The chiral 3-phenylpiperazin-2-one scaffold is a privileged heterocyclic motif integral to the development of numerous pharmacologically active agents. Its rigid structure, which presents a phenyl group at a defined stereocenter, is crucial for specific interactions with biological targets, particularly in the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery and history of this important structural core. We trace the evolution of its synthesis from early racemic preparations, fraught with challenges of selectivity and yield, to modern, highly efficient stereoselective methodologies. Key synthetic paradigms are explored in detail, including classical chiral resolution, chiral pool synthesis utilizing natural amino acids, and the advent of catalytic asymmetric synthesis. By examining the causality behind experimental choices and providing detailed protocols for seminal transformations, this guide offers researchers and drug development professionals field-proven insights into the strategic synthesis and application of this vital chemical entity.

Introduction: The Significance of the Chiral 3-Phenylpiperazin-2-one Scaffold

The piperazine ring is one of the most ubiquitous and versatile nitrogen-containing heterocyclic scaffolds in medicinal chemistry.[1][2] Its ability to participate in hydrogen bonding, its basic nature allowing for salt formation and improved solubility, and its conformationally constrained structure make it an ideal building block for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] When incorporated into the piperazin-2-one framework with a phenyl substituent at the C3 position, the scaffold gains significant therapeutic potential. The introduction of a stereocenter at this position is of paramount importance; enantiomers of a chiral drug often exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4][5] The precise three-dimensional orientation of the phenyl group, dictated by the (R) or (S) configuration, can dramatically influence binding affinity and selectivity for biological targets such as G-protein coupled receptors and enzymes.[3][6] This structural feature has been leveraged in the development of central nervous system (CNS) agents, antiemetics, and other therapeutic classes, establishing the chiral 3-phenylpiperazin-2-one core as a structure of high interest in modern drug discovery.[2]

Historical Perspective: Early Synthetic Approaches and Racemic Preparations

The initial forays into the synthesis of the 3-phenylpiperazin-2-one core were focused on constructing the racemic heterocycle. A common early strategy involved the condensation of an α-halophenylacetic acid ester with ethylenediamine.[7]

However, this approach was often plagued by significant drawbacks, including the formation of polymeric byproducts that complicated the isolation and purification of the desired 2-keto-3-phenylpiperazine.[7] Much of the early process development for the related 3-phenylpiperazine structure was driven by its use as a key intermediate for the tetracyclic antidepressant Mirtazapine.[8][9] These early syntheses of the reduced piperazine ring often involved non-selective N-alkylation steps, leading to mixtures of 1-methyl, 1,4-dimethyl, and unreacted phenylpiperazine products, which highlighted the need for more controlled and selective synthetic routes.[7][9][10] The reduction of the amide in the piperazin-2-one ring, typically with powerful and non-selective reducing agents like lithium aluminum hydride (LAH), was another common but hazardous step in these early multi-step sequences.[8] These initial methods, while foundational, underscored the significant challenges in yield, purity, and scalability that needed to be overcome.

The Quest for Enantiopurity: From Separation to Directed Synthesis

Achieving enantiomeric purity was the critical next step for unlocking the therapeutic potential of the 3-phenylpiperazin-2-one scaffold. The initial strategy relied on classical resolution, which has since been largely supplemented by more elegant and efficient chiral pool and asymmetric synthesis methods.

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis provides a direct and powerful method for producing enantiopure compounds by using readily available chiral starting materials. For 3-phenylpiperazin-2-ones, optically pure amino acids like L- or D-phenylglycine serve as ideal precursors. An alternative and highly effective approach starts with a protected ethanolamine, which is oxidized to the corresponding aminoacetaldehyde. This intermediate undergoes a reductive amination with a chiral amino acid ester, followed by deprotection and cyclization to yield the desired chiral piperazinone derivative.[11] This strategy ensures that the stereocenter from the starting amino acid is directly incorporated into the final heterocyclic product.

Workflow for Chiral Pool Synthesis of Piperazin-2-ones

Caption: Chiral pool synthesis workflow.[11]

Experimental Protocol: Chiral Pool Synthesis of (R)-3-methylpiperazin-2-one[12]

This protocol illustrates the general principle which can be adapted for 3-phenyl derivatives by starting with the appropriate amino acid ester.

-

Oxidation: N-Cbz-ethanolamine is oxidized using a suitable oxidizing agent (e.g., Dess-Martin periodinane) in a solvent like dichloromethane (DCM) to yield N-Cbz-aminoacetaldehyde. The reaction is monitored by TLC until completion.

-

Reductive Amination: In a separate flask, the crude N-Cbz-aminoacetaldehyde is dissolved in an alcohol solvent (e.g., methanol) and cooled to -10 to 0 °C. L-alanine methyl ester is added, followed by the portion-wise addition of a reducing agent such as sodium cyanoborohydride. The reaction is stirred at low temperature to form the chiral diamine derivative.

-

Deprotection and Cyclization: The resulting diamine derivative is subjected to catalytic hydrogenation (e.g., using Pd/C under an H₂ atmosphere) in an alcohol solvent. This step removes the Cbz protecting group and facilitates spontaneous intramolecular cyclization to form the (R)-3-methylpiperazin-2-one.

-

Purification: The final product is purified by silica gel column chromatography to yield the enantiomerically pure piperazinone.

Kinetic Resolution

Kinetic resolution is another strategy to separate enantiomers, wherein a chiral catalyst or reagent reacts at a faster rate with one enantiomer of a racemic mixture. This leaves the unreacted substrate enriched in the other enantiomer. For related piperidine systems, kinetic resolution has been effectively achieved via deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer, allowing it to be trapped by an electrophile.[12] While powerful, this method is inherently limited to a maximum theoretical yield of 50% for the resolved starting material.

The Modern Era: Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents the current state-of-the-art, offering high efficiency, enantioselectivity, and atom economy. These methods construct the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst.

One-Pot Domino Reaction Sequence

A highly elegant and efficient strategy involves a one-pot domino reaction that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). This approach allows for the construction of complex chiral 3-aryl-piperazin-2-ones from simple, commercially available starting materials in a single pot, minimizing waste and purification steps.

Diagram of the One-Pot Asymmetric Domino Synthesis

Caption: One-pot asymmetric synthesis of 3-aryl-piperazin-2-ones.

Experimental Protocol: One-Pot Asymmetric Synthesis of (R)-3-Aryl-Piperazin-2-ones[7]

-

Knoevenagel Condensation: An aromatic aldehyde (e.g., benzaldehyde) and (phenylsulfonyl)acetonitrile are stirred in a suitable solvent with a base to form the corresponding α,β-unsaturated nitrile.

-

Asymmetric Epoxidation: To the in-situ generated nitrile, a chiral quinine-derived urea catalyst, a base, and an oxidant (e.g., cumyl hydroperoxide) are added. This step stereoselectively forms the chiral epoxide intermediate with high enantiomeric excess.

-

Domino Ring-Opening Cyclization (DROC): Ethylenediamine is added directly to the reaction mixture. The amine first opens the epoxide ring, and the second amine of the ethylenediamine then displaces the phenylsulfonyl group in an intramolecular cyclization, forming the piperazin-2-one ring.

-

Work-up and Purification: The reaction is quenched, and the final product is extracted and purified, often by column chromatography, to yield the chiral 3-aryl-piperazin-2-one in good yield and high enantiopurity (up to 99% ee).

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors like scale, cost, required enantiopurity, and available starting materials. Modern catalytic methods are generally preferred for their efficiency and elegance, though chiral pool synthesis remains a robust and reliable alternative.

| Synthetic Strategy | Typical Yield | Enantiomeric Excess (% ee) | Key Advantages | Key Disadvantages | References |

| Racemic + Resolution | <50% (for one enantiomer) | >99% (after resolution) | Access to both enantiomers; well-established. | Poor atom economy; often tedious and labor-intensive. | [12] |

| Chiral Pool Synthesis | Moderate to Good | >99% | High enantiopurity; predictable stereochemistry. | Dependent on the availability of chiral starting materials. | [11][13] |

| Asymmetric Catalysis | Good to Excellent | 90-99% | High efficiency; atom economy; operational simplicity (one-pot). | Catalyst cost and development can be a factor. |

Applications in Drug Discovery and Development

The chiral 3-phenylpiperazin-2-one scaffold is a key structural component in several important pharmaceutical agents. Its most prominent application is as a key intermediate in the synthesis of the potent antiemetic drug Aprepitant . Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used to prevent nausea and vomiting associated with cancer chemotherapy. The stereospecific synthesis of its core structure relies on methodologies developed for chiral piperazinones and related morpholinones. The broader phenylpiperazine class of compounds has shown a wide range of biological activities, acting as dopaminergic agents, anticancer agents, and CNS modulators, underscoring the therapeutic versatility of this privileged scaffold.[2][14][15]

Conclusion and Future Outlook

The journey of chiral 3-phenylpiperazin-2-ones, from challenging racemic preparations to elegant one-pot asymmetric syntheses, mirrors the broader evolution of modern organic chemistry. The demand for enantiomerically pure pharmaceuticals has driven innovation, leading to highly efficient and selective methods that are both scientifically insightful and industrially viable. Future research will likely focus on developing even more sustainable catalytic systems, perhaps utilizing earth-abundant metals or organocatalysis, and expanding the application of this versatile scaffold to new and challenging biological targets. The rich history and proven utility of the chiral 3-phenylpiperazin-2-one core ensure its continued importance in the landscape of drug discovery and development.

References

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).

- Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. (2016). Journal of Zhejiang University-SCIENCE A.

- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (2009).

- Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society.

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (2006).

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (2019).

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

- Synthesis method of chiral piperazinone derivative. (n.d.).

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)

- New generation dopaminergic agents. 2.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry.

- 1-Methyl-3-phenylpiperazine synthesis. (n.d.). ChemicalBook.

- A process for preparing 1-methyl-3-phenylpiperazine. (2004).

- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. (2006).

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed.

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.

- Method for the preparation of piperazine and its derivatives. (n.d.).

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.).

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 8. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 9. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 14. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of (S)-3-Phenylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

(S)-3-Phenylpiperazin-2-one, a chiral heterocyclic compound, is emerging as a significant building block in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics, particularly those targeting the central nervous system. As the development of stereochemically pure active pharmaceutical ingredients (APIs) becomes increasingly critical, a thorough understanding of the physicochemical properties of individual enantiomers like this compound is paramount for predictable pharmacokinetics, pharmacodynamics, and ultimately, clinical success. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details established methodologies for their determination, and offers insights into its synthesis, laying a foundational framework for its application in drug discovery and development.

Chemical Identity and Core Properties

This compound is a derivative of piperazine, featuring a phenyl group at the third position of the piperazin-2-one ring system. The "(S)" designation indicates the stereochemistry at the chiral center, C3.

| Property | Value | Source |

| IUPAC Name | (3S)-3-phenylpiperazin-2-one | N/A |

| CAS Number | 1240585-52-7; 500015-33-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| Chemical Structure |  | N/A |

For the racemic mixture, 3-phenylpiperazin-2-one (CAS Number: 5368-28-5), several computed properties provide initial insights into its molecular characteristics[3][4]:

| Computed Property | Value | Source |

| XLogP3 | 0.6 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 41.1 Ų | [4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a key consideration for its use in pharmaceutical development. Enantioselective synthesis strategies are crucial to avoid the complexities of chiral separation and to ensure the desired pharmacological activity.

Several modern synthetic approaches focus on the asymmetric synthesis of chiral piperazinones. One prominent method is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which has been shown to produce highly enantioenriched tertiary piperazin-2-ones[5][6][7]. Another approach involves the iridium-catalyzed intramolecular asymmetric allylic amination of pyrrole derivatives to construct pyrrole-fused piperazinone structures[8]. While these methods are often applied to more substituted analogs, the principles can be adapted for the synthesis of this compound.

A general synthetic workflow for obtaining chiral piperazinones can be visualized as follows:

Sources

- 1. parchem.com [parchem.com]

- 2. 1240585-52-7|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Phenyl-piperazin-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Drug Design: An In-depth Technical Guide to (S)-3-Phenylpiperazin-2-one

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the architecture of successful therapeutic agents. These "privileged scaffolds" possess a unique combination of structural and physicochemical properties that allow them to interact with a variety of biological targets with high affinity and specificity. The piperazine ring is a quintessential example of such a scaffold, present in a vast number of FDA-approved drugs.[1][2] This guide delves into a specific, stereochemically defined derivative of this venerable core: (S)-3-Phenylpiperazin-2-one .

The introduction of a phenyl group at the 3-position and the incorporation of a lactam at the 2-position of the piperazine ring create a conformationally constrained, chiral building block. This unique arrangement offers medicinal chemists a powerful tool to explore chemical space with greater precision. The phenyl group provides a vector for a multitude of substitutions to probe interactions with target proteins, while the lactam moiety introduces rigidity and a hydrogen bond donor/acceptor pair, influencing both pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide a comprehensive overview of the synthesis, key applications, and structure-activity relationships of this compound, equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable building block.

Synthesis of the Chiral Core: Enantioselective Pathways to this compound

The reliable and stereocontrolled synthesis of this compound is paramount to its utility as a chiral building block. Several strategies have been developed, with a notable and efficient method being the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This approach allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones.[5]

Key Synthetic Workflow

The following diagram illustrates a generalized workflow for the enantioselective synthesis of α-substituted piperazin-2-ones, which can be adapted for the synthesis of the 3-phenyl derivative.

Caption: Generalized workflow for the enantioselective synthesis of chiral piperazin-2-ones.

Detailed Experimental Protocol: Asymmetric Synthesis

The following protocol is adapted from established methods for the palladium-catalyzed asymmetric allylic alkylation to generate chiral piperazin-2-ones.[5]

Materials:

-

N-protected piperazin-2-one precursor

-

[Pd2(pmdba)3] (tris(dibenzylideneacetone)dipalladium(0))

-

(S)-(CF3)3-tBuPHOX (chiral phosphine ligand)

-

Toluene (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperazin-2-one precursor (1.0 equiv) in anhydrous toluene (to a concentration of approximately 0.014 M).

-

Catalyst Loading: To the solution, add [Pd2(pmdba)3] (5 mol%) and the chiral ligand (S)-(CF3)3-tBuPHOX (12.5 mol%).

-

Reaction: Stir the reaction mixture at 40°C for 12-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Determine the enantiomeric excess (ee) of the purified this compound using chiral stationary phase high-performance liquid chromatography (SFC or HPLC). Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets

The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various receptors and enzymes implicated in a spectrum of diseases.

Antidepressant and Anxiolytic Agents

The phenylpiperazine moiety is a well-established pharmacophore in the design of antidepressant and anxiolytic drugs.[6][7] Derivatives of phenylpiperazine pyrrolidin-2-one have demonstrated significant antidepressant-like activity in preclinical models.[6] The constrained nature of the this compound core allows for the precise orientation of substituents to optimize interactions with serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression and anxiety.[8][9]

Anticancer Agents

The piperazine scaffold is a common feature in many kinase inhibitors and other anticancer agents.[10][11] The this compound core can be incorporated into molecules designed to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a target of interest in Alzheimer's disease and some cancers.[12]

Dopamine Receptor Ligands for Neurodegenerative Diseases

N-arylpiperazine derivatives are known to exhibit high affinity for dopamine D2 and D3 receptors, which are implicated in neurodegenerative disorders such as Parkinson's disease and schizophrenia.[13] The conformationally restricted nature of the this compound scaffold can be exploited to design ligands with improved selectivity for specific dopamine receptor subtypes, potentially leading to therapeutic agents with enhanced efficacy and reduced side effects.

The following diagram illustrates the integration of the this compound core into a hypothetical drug candidate targeting a G-protein coupled receptor (GPCR), a common target for many CNS-active drugs.

Caption: Conceptual integration of the this compound scaffold into a drug candidate.

Structure-Activity Relationships (SAR): Guiding Drug Design

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective drug candidates.

Key Modification Points and Their Impact

-

Phenyl Ring Substitution: The phenyl ring at the 3-position is a primary site for modification. The introduction of electron-withdrawing or electron-donating groups, as well as heterocyclic replacements, can significantly impact receptor binding affinity and selectivity.[3][4][14] For example, in a series of hydantoin-phenylpiperazine derivatives, substitution at the ortho and meta positions of the phenyl ring was found to be crucial for modulating affinity for 5-HT1A and α1 receptors.[4]

-

N1-Position: The N1 nitrogen of the piperazin-2-one ring is a key handle for introducing linkers and pharmacophoric groups. The length and nature of the substituent at this position can influence the overall shape of the molecule and its ability to bridge different binding pockets within a target protein.

-

N4-Position: The N4 nitrogen, if not part of the lactam, can also be functionalized. However, in the case of piperazin-2-one, this position is part of the amide bond. Modifications at the N1 position are more common for extending the molecule.

Quantitative Data on Representative Phenylpiperazine Derivatives

The following table summarizes the binding affinities of representative phenylpiperazine derivatives for various receptors, illustrating the impact of structural modifications on biological activity.

| Compound ID | Phenyl Ring Substitution | Linker/Terminal Group | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| EP-42 | Unsubstituted | Pyrrolidin-2-one derivative | 5-HT1A | 24.5 | [6] |

| EP-50 | Unsubstituted | Pyrrolidin-2-one derivative | 5-HT2 | 109.1 | [6] |

| Compound X | 4-Fluoro-2-methoxy | Pyrimidin-4-one | GSK-3β | Potent Inhibition | [12] |

| Compound Y | 2,3-Dichloro | Benzodioxole sulfonamide | D2/D3 | < 1 µM | [13] |

Conclusion: A Building Block with Enduring Potential

This compound represents a highly valuable and versatile chiral building block in modern medicinal chemistry. Its constrained conformation, coupled with the strategic placement of a phenyl group and a lactam moiety, provides a robust platform for the design of novel therapeutic agents targeting a wide array of biological targets. The development of efficient enantioselective synthetic routes has made this scaffold readily accessible, further enhancing its appeal to drug discovery programs. A thorough understanding of its synthesis, applications, and structure-activity relationships, as outlined in this guide, will empower researchers to continue to unlock the full potential of this privileged scaffold in the quest for new and improved medicines.

References

-

Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 50(44), 10393-10396. Retrieved January 19, 2026, from [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

-

Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. Retrieved January 19, 2026, from [Link]

-

de Oliveira, R. S., de Oliveira, T. T., Guimarães, D. D. S., de Lima, M. D. C., da Silva, L. C. A., de Castro, R. J., ... & da Silva, A. L. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved January 19, 2026, from [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

-

López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. Retrieved January 19, 2026, from [Link]

-

Rincón, D. A., Zaorska, E., & Malinska, M. (2023). Structure-activity relationship of antipsychotic piperazine derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. Retrieved January 19, 2026, from [Link]

-

Trazodone. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

- Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (n.d.). Google Patents.

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2018). MDPI. Retrieved January 19, 2026, from [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). MDPI. Retrieved January 19, 2026, from [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.

- Stereoselective synthesis of (s)-1-methyl-3-phenylpiperazine. (n.d.). Google Patents.

-

Discovery of novel 2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (n.d.). Google Patents.

- Phenyl-piperazine derivatives as serotonin reuptake inhibitors. (n.d.). Google Patents.

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Pharmacological Evaluation of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

-

3-Phenyl-piperazin-2-one. (n.d.). PharmaCompass. Retrieved January 19, 2026, from [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2015). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. globethesis.com [globethesis.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of (S)-3-Phenylpiperazin-2-one Derivatives: A Guide to Key Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-phenylpiperazin-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic promise. These compounds have demonstrated a wide spectrum of biological activities, from modulating central nervous system (CNS) pathways to exhibiting potent anticancer effects. This technical guide provides an in-depth exploration of the key molecular targets of this compound derivatives, offering insights for researchers, scientists, and drug development professionals seeking to harness their therapeutic potential.

Central Nervous System Targets: Modulating Neurotransmission

A significant body of research has focused on the interaction of this compound derivatives with various neurotransmitter receptors, highlighting their potential for treating a range of neurological and psychiatric disorders.

Derivatives of the phenylpiperazine class have shown notable affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2 subtypes.[1] This interaction is a cornerstone of their antidepressant-like effects observed in preclinical models. For instance, certain phenylpiperazine pyrrolidin-2-one derivatives have demonstrated strong antidepressant-like activity in animal studies, an effect attributed to their binding to these serotonin receptors.[1] The well-known antidepressant, Trazodone, is a phenylpiperazine compound that acts as a serotonin antagonist and reuptake inhibitor (SARI).[2]

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

[³H]8-OH-DPAT (radioligand)

-

Test compound (e.g., an this compound derivative)

-

WAY-100635 (a known high-affinity 5-HT1A antagonist, for non-specific binding determination)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the HEK293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]8-OH-DPAT, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of WAY-100635 instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

The dopaminergic system is another critical target for phenylpiperazine derivatives.[3][4] Selective modulation of D2 and D3 receptors is a key strategy in the development of treatments for conditions like Parkinson's disease and schizophrenia.[4][5] Certain N-phenylpiperazine analogs have been shown to bind with high affinity and selectivity to the D3 versus the D2 dopamine receptor subtype.[5] This selectivity is crucial for minimizing the extrapyramidal side effects often associated with non-selective dopamine receptor antagonists.

Signaling Pathway: Dopamine D2 Receptor (Gi-coupled)

Caption: Dopamine D2 receptor signaling pathway.

Phenylpiperazine derivatives have also been identified as ligands for α1- and α2-adrenoceptors.[1] This interaction can contribute to their cardiovascular effects and may also play a role in their CNS activity. The α-adrenolytic properties of these compounds can lead to effects such as hypotension.[1]

Oncology Targets: A New Frontier

Recent research has unveiled the potential of this compound derivatives as anticancer agents, targeting key molecules in cancer cell proliferation and survival.

A novel class of phenylpiperazine derivatives has been discovered to be potent inhibitors of EGFR tyrosine kinase.[6] EGFR is a crucial target in oncology as its dysregulation is implicated in numerous cancers.[6] These derivatives have demonstrated significant antiproliferative activity in cancer cell lines, such as A549, and have shown the ability to induce apoptosis.[6]

Data Summary: Antiproliferative Activity of a Lead Phenylpiperazine Derivative (Compound 3p) [6]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.22 |

| HeLa | Cervical Cancer | 0.08 |

| A549 | Lung Cancer | 0.05 |